molecular formula C17H26N2O3 B2970225 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide CAS No. 1799007-83-2

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide

Cat. No.: B2970225
CAS No.: 1799007-83-2
M. Wt: 306.406
InChI Key: VTPBQZXZNPIYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, an ethoxy substituent at the β-position, and a cyclohexylamine moiety modified with a cyclopentyloxy group at the 2-position. The compound’s structure combines a reactive α,β-unsaturated carbonyl system with lipophilic substituents, which may enhance membrane permeability and target binding.

Properties

IUPAC Name

2-cyano-N-(2-cyclopentyloxycyclohexyl)-3-ethoxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-21-12-13(11-18)17(20)19-15-9-5-6-10-16(15)22-14-7-3-4-8-14/h12,14-16H,2-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBQZXZNPIYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC1CCCCC1OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl derivative, which undergoes a series of reactions including etherification, nitrile addition, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopentyloxy and ethoxyprop-2-enamide moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s core structure aligns with acrylamide derivatives synthesized for bioactivity screening. Key comparisons are outlined below:

Table 1: Structural and Bioactive Features of Analogous Acrylamides

Compound Name Substituents Bioactivity (MIC, μM/mL) Key Features
2-Cyano-N-cyclohexyl-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4c) Cyclohexylamine, chromen-8-yl Not specified Chromene moiety enhances π-π interactions; moderate solubility due to cyclohexyl group.
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) Methoxy-phenoxyethyl, chromen-8-yl 4–6 Polar methoxy-phenoxy chain improves water solubility; high activity against Gram-positive bacteria.
2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) Thiazolyl, chromen-8-yl 4–6 Thiazole ring may confer metabolic stability; synergistic effects with chromene.
Target Compound Cyclopentyloxy-cyclohexyl, ethoxy Data pending Cyclopentyloxy enhances lipophilicity vs. methoxy; ethoxy may reduce metabolic oxidation compared to methoxy analogs.

Key Structural Differences and Implications

Cyclopentyloxy vs. However, this may reduce aqueous solubility, necessitating formulation optimization. In contrast, methoxy groups in analogs like 4i improve solubility but may limit tissue distribution .

Ethoxy vs. Chromene Moiety: The ethoxy group in the target compound replaces the chromene ring found in bioactive analogs (4c, 4i, 4l). Chromene derivatives exhibit strong antimicrobial activity due to intercalation with microbial DNA . The absence of this moiety in the target compound suggests a divergent mechanism of action, possibly targeting enzyme active sites via the cyano-acrylamide warhead.

Cyclohexylamine Backbone: The cyclohexylamine group, common in nitrosourea chemotherapeutics (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), is known for facilitating CNS penetration due to high lipid solubility . This feature may position the target compound for applications in neurology or oncology, though its exact pharmacokinetics require validation.

Pharmacokinetic and Toxicological Considerations

  • Metabolism : The ethoxy group may resist oxidative metabolism better than smaller alkoxy groups (e.g., methoxy), as seen in related compounds like 2-ethoxyethyl derivatives . However, the cyclohexyl moiety could undergo hydroxylation or glucuronidation, similar to nitrosourea analogs .

Biological Activity

Structural Characteristics

The compound's structure can be summarized as follows:

  • Amide Group : Characterized by the carbonyl group (C=O) bonded to a nitrogen atom (N).
  • Cyano Group : A nitrile functional group (C≡N) that may influence biological activity.
  • Ethoxy Group : An ethyl ether that may affect solubility and bioavailability.
  • Cyclohexyl and Cyclopentyloxy Rings : These cyclic structures can contribute to the compound's pharmacokinetic properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
Functional GroupsAmide, Cyano, Ethoxy

Lack of Specific Studies

As of the current date, there are no published studies specifically addressing the biological activity of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide . The absence of research may limit understanding of its potential therapeutic applications or toxicological profiles.

Related Compounds

Although direct studies on this compound are lacking, insights can be drawn from related compounds within the same chemical family. For instance, amides with similar structural motifs have been investigated for various biological activities including:

  • Antimicrobial Properties : Some amides have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies and Analogous Research

Research on analogous compounds has indicated potential pathways for investigation:

  • Inhibition of Enzymatic Activity : Some amides act as inhibitors for specific enzymes, which could be a point of study for this compound.
  • Pharmacokinetics : Understanding how similar compounds behave in biological systems could provide insights into absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Biological Activities of Related Amides

Compound NameBiological ActivityReference
Example Amide 1Antimicrobial
Example Amide 2Anti-inflammatory
Example Amide 3Enzyme inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Substitution reactions under alkaline conditions to introduce cyclopentyloxy groups (e.g., replacing halides with alkoxy groups via nucleophilic substitution) .
  • Condensation reactions between cyanoacetamide derivatives and ethoxycarbonyl ethenyl intermediates. For example, refluxing with ethanol and catalytic piperidine (0–5°C, 2 hours) to form enamide bonds .
  • Reduction steps (e.g., using iron powder under acidic conditions) to convert nitro intermediates to anilines, as seen in analogous syntheses .
    Key parameters: Use anhydrous solvents, controlled temperature, and catalysts (e.g., piperidine) to enhance reaction efficiency.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Assign protons based on chemical shifts and coupling constants. For example, cyano groups (δ ~2.2–2.4 ppm) and ethoxy protons (δ ~1.2–1.4 ppm as triplets) .
  • 13C NMR : Identify carbonyl carbons (δ ~160–170 ppm) and nitrile carbons (δ ~115–120 ppm).
  • 2D Techniques (HSQC, HMBC): Resolve ambiguities in proton-carbon connectivity, particularly for cyclopentyloxy and cyclohexyl moieties .
    Example: In related compounds, cyclohexyl protons appear as multiplets at δ 1.8–2.3 ppm, while cyclopentyloxy protons show resonances at δ 3.5–4.0 ppm .

Q. What are the critical parameters for characterizing the purity of this compound?

  • Methodological Answer :
  • HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times should match standards .
  • Melting Point : Compare observed values (e.g., 227–235°C) with literature data to confirm crystallinity .
  • Mass Spectrometry : ESI-MS (e.g., [M+1]+ ion at m/z 619) validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield for intermediates in the synthesis?

  • Methodological Answer : Yields depend on:
  • Substituent effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilicity, improving reactivity (e.g., 96% yield with dimethyl substituents vs. 44% without) .
  • Catalysts : Piperidine accelerates enamide formation by deprotonating intermediates .
  • Temperature : Reflux conditions (e.g., 80°C) favor kinetic control over side reactions.
    Table 1 : Yield Optimization in Analogous Reactions
Starting MaterialCatalystYieldReference
5,5-Dimethyl-1,3-cyclohexanedionePiperidine96%
1,3,5-TrihydroxybenzeneNone44%

Q. What methods are recommended to resolve contradictions in spectroscopic data (e.g., ambiguous proton assignments)?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., cyclohexyl vs. cyclopentyloxy protons) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify spectra .

Q. How does the electronic nature of substituents influence the reactivity of intermediates in the synthesis pathway?

  • Methodological Answer :
  • Electron-withdrawing groups (EWGs) : Increase electrophilicity of carbonyl carbons, accelerating nucleophilic attack (e.g., cyano groups in prop-2-enamide derivatives) .
  • Steric effects : Bulky substituents (e.g., cyclopentyloxy) may hinder reaction progress, requiring longer reaction times or higher temperatures .
    Example: Ethoxy groups stabilize intermediates via resonance, while nitro groups deactivate aromatic rings, slowing substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Methodological Answer :
  • Recrystallization : Purify the compound using solvents like ethanol/water to remove impurities affecting melting ranges .
  • Polymorphism Screening : Test different crystallization conditions (e.g., cooling rates) to identify stable polymorphs .
  • DSC/TGA : Analyze thermal behavior to detect hydrate formation or decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.